2,2-Difluoro-2-(4-nitrophenyl)acetic acid
Overview
Description
2,2-Difluoro-2-(4-nitrophenyl)acetic acid: is an organic compound with the molecular formula C8H5F2NO4 and a molecular weight of 217.13 g/mol It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety
Scientific Research Applications
Chemistry: 2,2-Difluoro-2-(4-nitrophenyl)acetic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications .
Biology: The compound’s derivatives are studied for their biological activities, including potential antimicrobial and anticancer properties .
Medicine: Research is ongoing to explore the compound’s potential as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties, such as enhanced thermal stability and resistance to degradation .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-nitrobenzaldehyde with difluoromethyl ketone under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production of 2,2-Difluoro-2-(4-nitrophenyl)acetic acid may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: 2,2-Difluoro-2-(4-aminophenyl)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(4-nitrophenyl)acetic acid and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to potent biological effects . The nitro group can also participate in redox reactions, influencing the compound’s activity and stability .
Comparison with Similar Compounds
- 2,2-Difluoro-2-(2-methoxyphenyl)acetic acid
- 2-(4,5-Difluoro-2-nitrophenyl)acetic acid
- 2,2-Difluoro-2-(4-aminophenyl)acetic acid
Comparison: 2,2-Difluoro-2-(4-nitrophenyl)acetic acid is unique due to the presence of both fluorine atoms and a nitro group on the phenyl ring. This combination imparts distinct chemical and biological properties, such as enhanced reactivity and potential biological activity . In comparison, similar compounds with different substituents may exhibit varying degrees of reactivity and biological effects, making this compound a valuable compound for research and development .
Properties
IUPAC Name |
2,2-difluoro-2-(4-nitrophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c9-8(10,7(12)13)5-1-3-6(4-2-5)11(14)15/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZESONLWCQFNHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674825 | |
Record name | Difluoro(4-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206360-56-7 | |
Record name | Difluoro(4-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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